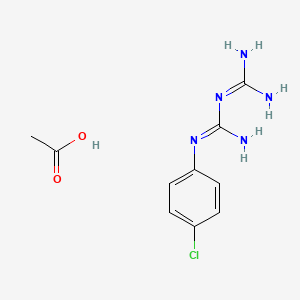
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound is of interest primarily for its chemical and pharmacological properties. It features a benzodiazepine core with a phenyl group and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of benzodiazepine ketones or aldehydes.
Reduction: Formation of benzodiazepine amines.
Substitution: Formation of halogenated or alkylated benzodiazepine derivatives.
科学的研究の応用
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its potential anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are still under investigation.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with well-known anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential pharmacological properties. Unlike other benzodiazepines, the presence of the carbonitrile group allows for additional chemical modifications, making it a valuable compound for research and development.
特性
CAS番号 |
38291-69-9 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC名 |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C16H15N3/c17-11-13-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-14(15)18-13/h1-9,13,16,18-19H,10H2 |
InChIキー |
OHMQCAYIEGKGNZ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2NC1C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


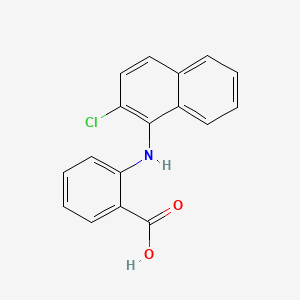

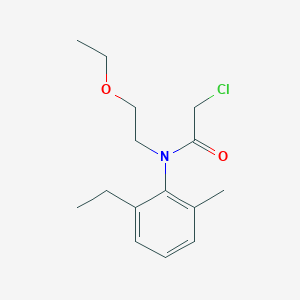
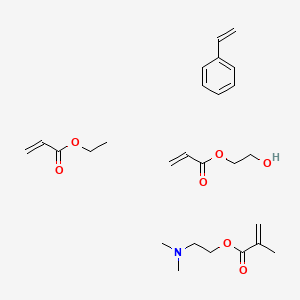

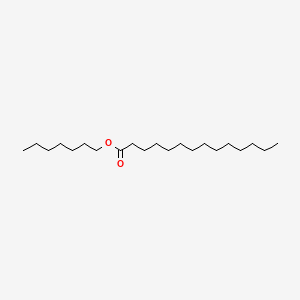

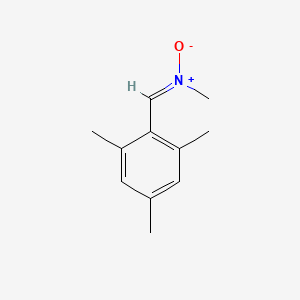
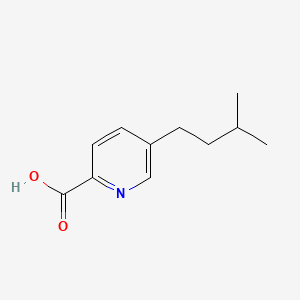
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
